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molecular formula C8H10N2O B8573156 6,7,8,9-Tetrahydro-5-oxa-1,9-diaza-benzocycloheptene

6,7,8,9-Tetrahydro-5-oxa-1,9-diaza-benzocycloheptene

Cat. No. B8573156
M. Wt: 150.18 g/mol
InChI Key: UAWDLDJIIINUTL-UHFFFAOYSA-N
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Patent
US08895545B2

Procedure details

A solution of bromine (960 mg, 6 mmol) in CH2Cl2 (50 mL) was added drop wise at 0° C. to a CH2Cl2 (30 mL) suspension of 6,7,8,9-tetrahydro-5-oxa-1,9-diaza-benzocycloheptene (750 mg, 5 mmol) and solid K2CO3 (1 g). The mixture was stirred for 30 min at 20° C., then the excess bromine was quenched with a saturated solution of aqueous NaHSO3. The basic aqueous phase was separated, extracted with CH2Cl2, the combined organic layers were dried and evaporated to afford the title-compound (1.10 g, 96%). 1H NMR (300 Hz, DMSO-d6, δ): 7.78 (d, J=1.8 Hz, 1H), 7.30 (d, J=1.9 Hz, 1H), 6.35 (s, br, 1H), 4.10 (t, J=5.7 Hz, 2H), 3.24 (m, 2H), 1.92 (m, 2H), MS (ESI): m/e 229 and 231 (M+H)+.
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1]Br.[N:3]1[C:8]2[NH:9][CH2:10][CH2:11][CH2:12][O:13][C:7]=2[CH:6]=[CH:5][CH:4]=1.C([O-])([O-])=O.[K+].[K+]>C(Cl)Cl>[Br:1][C:5]1[CH:4]=[N:3][C:8]2[NH:9][CH2:10][CH2:11][CH2:12][O:13][C:7]=2[CH:6]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
960 mg
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
N1=CC=CC2=C1NCCCO2
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min at 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess bromine was quenched with a saturated solution of aqueous NaHSO3
CUSTOM
Type
CUSTOM
Details
The basic aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(NCCCO2)N=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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